4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Beschreibung
BenchChem offers high-quality 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-6-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO7S2/c1-2-27(22,23)13-7-8-15-14(9-13)19(10-16(26-15)17(20)21)28(24,25)12-5-3-11(18)4-6-12/h3-9,16H,2,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNACZROGVHTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features a benzoxazine core with sulfonyl and ethylsulfonyl substituents, which are critical for its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity. For instance, derivatives containing the (4-chlorophenyl)sulfonyl moiety have shown efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound demonstrates significant enzyme inhibitory properties. Studies have shown that it can effectively inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. The IC50 values for these inhibitions indicate strong potential for therapeutic applications in conditions such as Alzheimer's disease and urinary tract infections .
Anticancer Properties
The anticancer potential of related compounds has been explored extensively. For example, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by blocking cell cycle progression and inhibiting DNA synthesis. This suggests that the compound may possess similar properties, making it a candidate for further investigation in cancer therapy .
The biological activity of 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is believed to be mediated through multiple mechanisms:
- Enzyme Binding : The compound likely binds to the active sites of enzymes, preventing substrate access.
- Cell Cycle Arrest : It may induce cell cycle arrest in specific phases (G0/G1 or G2/M), leading to reduced proliferation rates in cancer cells.
- Oxidative Stress Induction : Some studies suggest that the compound could increase oxidative stress within cells, contributing to its cytotoxic effects against tumor cells .
Research Findings and Case Studies
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has demonstrated that derivatives of 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibit significant antibacterial properties. A study evaluated the antibacterial activity of synthesized compounds against various bacterial strains, showing promising results that suggest potential for development into antibacterial agents .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activity. Specifically, it has been tested against acetylcholinesterase (AChE) and urease enzymes. The findings indicate that certain derivatives can effectively inhibit these enzymes, which is crucial for therapeutic strategies in treating diseases such as Alzheimer's and other neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in the sulfonyl and ethylsulfonyl groups have been shown to influence the potency and selectivity of the compound against targeted biological pathways. This information is essential for designing more effective drugs based on this scaffold .
Synthesis and Characterization
A notable case study involved the synthesis of ethyl 1-[(4-chlorophenyl)sulfonyl] piperidin-4-carboxylate , which serves as a precursor to the benzoxazine derivative. The synthesis process included maintaining specific pH levels during reactions to ensure optimal yields and purity of the final product. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure of synthesized compounds .
Clinical Implications
In clinical settings, compounds derived from 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid are being explored for their potential use in treating inflammatory diseases due to their enzyme inhibitory effects. Preliminary studies suggest that these compounds may reduce inflammation markers in vitro, indicating a pathway for further clinical trials .
Data Tables
Q & A
Q. What are the recommended synthetic routes for producing high-purity 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?
- Methodological Answer : Begin with a stepwise sulfonation of the benzoxazine core. First, introduce the 4-chlorophenylsulfonyl group via nucleophilic aromatic substitution under anhydrous conditions (e.g., DMF, 80°C), followed by ethylsulfonyl incorporation using ethylsulfonyl chloride in the presence of a base (e.g., pyridine). Monitor reaction progress via HPLC or TLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Finalize carboxylic acid deprotection (if using a protected precursor) with trifluoroacetic acid. Validate purity (>95%) using reversed-phase HPLC and elemental analysis .
Q. How can the compound’s structure be unambiguously characterized?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign protons and carbons, focusing on sulfonyl (δ ~3.5–4.0 ppm for SO2CH2) and benzoxazine ring signals.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻) with <2 ppm error.
- X-ray crystallography : Resolve solid-state conformation (e.g., dihedral angles between sulfonyl groups and benzoxazine core) using single crystals grown via vapor diffusion (acetonitrile/water) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to sulfonyl groups’ electrophilic properties. Use fluorescence-based assays (e.g., ATPase activity with NADH-coupled detection) at 10–100 µM concentrations. Include positive controls (e.g., staurosporine for kinases) and validate hits via dose-response curves (IC50 determination). Cross-validate with SPR (surface plasmon resonance) for binding affinity .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
- Methodological Answer : Address discrepancies by:
- Standardizing assay conditions : Control variables like buffer pH, DMSO concentration (<1%), and cell passage number.
- Orthogonal validation : Confirm activity via orthogonal assays (e.g., cell viability vs. target-specific reporter gene assays).
- Meta-analysis : Apply multivariate statistical models to reconcile datasets, as demonstrated in hybrid computational-wet lab frameworks .
Q. What computational strategies best predict the compound’s interaction with biological targets?
- Methodological Answer : Combine:
- Molecular docking (AutoDock Vina) : Screen against homology models of targets (e.g., kinases) using flexible side-chain sampling.
- Molecular dynamics (MD) simulations (AMBER) : Assess binding stability (50 ns trajectories, explicit solvent).
- QSAR modeling : Train models on sulfonyl-containing analogs from PubChem BioAssay data to predict off-target effects .
Q. How can metabolic stability and degradation pathways be systematically studied?
- Methodological Answer : Use:
- Liver microsomal assays (human/rat) : Incubate with NADPH and monitor degradation via LC-MS/MS. Identify Phase I metabolites (e.g., hydroxylation at benzoxazine C3).
- Isotopic labeling : Synthesize a 14C-labeled analog to track metabolic fate in vivo.
- Computational tools (Meteor Nexus) : Predict reactive sites for glucuronidation or sulfation .
Q. What experimental designs mitigate polymorphism issues in crystallographic studies?
- Methodological Answer : To resolve polymorphism:
- Solvent screening : Test 10+ solvent systems (e.g., DMSO, THF, ethyl acetate) for crystallization.
- Temperature-gradient crystallization : Vary from 4°C to 40°C to isolate stable polymorphs.
- Synchrotron radiation : Collect high-resolution (<1.0 Å) data to detect subtle conformational differences .
Methodological Framework for Data Contradiction Analysis
| Step | Action | Tools/Techniques |
|---|---|---|
| 1. Data Collection | Aggregate datasets from independent studies | Literature mining (PubMed, SciFinder) |
| 2. Variable Mapping | Identify critical variables (e.g., assay type, compound batch) | Principal Component Analysis (PCA) |
| 3. Hypothesis Testing | Design controlled experiments to isolate variables | DOE (Design of Experiments) |
| 4. Validation | Replicate key findings in triplicate | SPR, ITC (isothermal titration calorimetry) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
